Cas no 2229534-96-5 (2-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylacetaldehyde)

2-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylacetaldehyde is a versatile heterocyclic aldehyde featuring a pyridine core substituted with a 1,2,4-triazole moiety. This compound is of significant interest in pharmaceutical and agrochemical research due to its dual functional groups, which enable its use as a key intermediate in the synthesis of biologically active molecules. The presence of both the aldehyde and triazole groups allows for diverse reactivity, facilitating further derivatization through condensation, cyclization, or nucleophilic addition reactions. Its well-defined structure and high purity make it suitable for applications in drug discovery and material science, where precise molecular design is critical.
2-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylacetaldehyde structure
2229534-96-5 structure
商品名:2-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylacetaldehyde
CAS番号:2229534-96-5
MF:C9H8N4O
メガワット:188.186020851135
CID:6111304
PubChem ID:165663152

2-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylacetaldehyde 化学的及び物理的性質

名前と識別子

    • 2-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylacetaldehyde
    • 2229534-96-5
    • 2-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]acetaldehyde
    • EN300-1775759
    • インチ: 1S/C9H8N4O/c14-4-3-8-1-2-9(11-5-8)13-7-10-6-12-13/h1-2,4-7H,3H2
    • InChIKey: SNYGBBQSPRNZLP-UHFFFAOYSA-N
    • ほほえんだ: O=CCC1=CN=C(C=C1)N1C=NC=N1

計算された属性

  • せいみつぶんしりょう: 188.06981089g/mol
  • どういたいしつりょう: 188.06981089g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

2-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylacetaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1775759-0.1g
2-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]acetaldehyde
2229534-96-5
0.1g
$1269.0 2023-09-20
Enamine
EN300-1775759-0.5g
2-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]acetaldehyde
2229534-96-5
0.5g
$1385.0 2023-09-20
Enamine
EN300-1775759-2.5g
2-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]acetaldehyde
2229534-96-5
2.5g
$2828.0 2023-09-20
Enamine
EN300-1775759-5g
2-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]acetaldehyde
2229534-96-5
5g
$4184.0 2023-09-20
Enamine
EN300-1775759-10g
2-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]acetaldehyde
2229534-96-5
10g
$6205.0 2023-09-20
Enamine
EN300-1775759-0.05g
2-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]acetaldehyde
2229534-96-5
0.05g
$1212.0 2023-09-20
Enamine
EN300-1775759-1.0g
2-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]acetaldehyde
2229534-96-5
1g
$1442.0 2023-06-03
Enamine
EN300-1775759-0.25g
2-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]acetaldehyde
2229534-96-5
0.25g
$1328.0 2023-09-20
Enamine
EN300-1775759-1g
2-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]acetaldehyde
2229534-96-5
1g
$1442.0 2023-09-20
Enamine
EN300-1775759-10.0g
2-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]acetaldehyde
2229534-96-5
10g
$6205.0 2023-06-03

2-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylacetaldehyde 関連文献

2-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylacetaldehydeに関する追加情報

Professional Introduction to Compound with CAS No. 2229534-96-5 and Product Name: 2-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylacetaldehyde

The compound identified by the CAS number 2229534-96-5 and the product name 2-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylacetaldehyde represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates both pyridine and triazole moieties, which are well-documented for their role in modulating various biological pathways.

At the core of understanding this compound's significance lies its molecular structure. The presence of an acetaldehyde functional group at the 3-position of the pyridine ring, coupled with a 1H-1,2,4-triazol-1-yl substituent at the 2-6 position, creates a unique pharmacophore that interacts with biological targets in a specific manner. This structural configuration has been strategically designed to enhance binding affinity and selectivity, which are critical factors in drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with remarkable accuracy. Studies have indicated that the 2-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylacetaldehyde molecule exhibits promising interactions with enzymes and receptors involved in inflammatory pathways, making it a potential candidate for therapeutic intervention in conditions such as arthritis and inflammatory bowel disease.

In vitro studies have demonstrated that this compound exhibits notable inhibitory activity against certain kinases, which are key players in cell signaling pathways associated with cancer progression. The triazole moiety, in particular, has been shown to disrupt aberrant signaling cascades by binding to specific pockets on target proteins. This mechanism of action aligns with the growing interest in small-molecule inhibitors as tools for cancer therapy.

The synthesis of 2-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylacetaldehyde involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated coupling techniques, have been employed to construct the complex heterocyclic framework efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of robust synthetic routes in drug discovery.

From a pharmacokinetic perspective, the metabolic stability and solubility profile of this compound are critical factors that determine its potential as a drug candidate. Preliminary studies suggest that 2229534-96-5 exhibits favorable pharmacokinetic properties, including reasonable oral bioavailability and moderate metabolic clearance rates. These characteristics make it an attractive candidate for further development into a therapeutic agent.

The role of medicinal chemistry in optimizing the properties of this compound cannot be overstated. By leveraging structure-based drug design principles, researchers have been able to fine-tune the molecular structure to enhance its potency, selectivity, and pharmacokinetic behavior. This iterative process involves careful analysis of experimental data and computational predictions to guide modifications that improve overall drug-like properties.

Recent clinical trials have begun to explore the therapeutic potential of molecules similar to 2-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylacetaldehyde in treating neurological disorders. The ability of this compound to modulate neurotransmitter release and receptor activity has sparked interest among scientists investigating conditions such as Alzheimer's disease and Parkinson's disease. While further research is needed to fully elucidate its mechanisms of action, early results are promising.

The environmental impact of synthesizing and utilizing this compound is also a consideration in its development. Efforts have been made to employ green chemistry principles, such as solvent recovery systems and catalytic processes that minimize waste generation. These approaches not only reduce environmental footprint but also align with regulatory requirements for sustainable manufacturing practices.

In conclusion, the compound identified by CAS number 2229534-96-5 and named 2-6-(1H-1,2,4-triazol-1-ylylpyridin-3-ylacetaldehyde) represents a significant contribution to the chemical pharmaceutical landscape. Its unique structural features, combined with promising biological activities observed in preclinical studies, position it as a valuable candidate for further therapeutic development. As research continues to uncover new applications for this molecule and related compounds, its potential impact on human health remains substantial.

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